Didemethyl Chloro Citalopram Hydrochloride
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Overview
Description
Didemethyl Chloro Citalopram Hydrochloride is a derivative of Citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant.
Mechanism of Action
Target of Action
Didemethyl Chloro Citalopram Hydrochloride primarily targets the serotonin transporter (SERT) . SERT is a type of solute carrier family 6 (neurotransmitter transporter, serotonin) protein that is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron .
Mode of Action
this compound is a selective serotonin reuptake inhibitor (SSRI) . It works by inhibiting the reuptake of serotonin, thereby increasing the availability of serotonin in the synaptic cleft . This leads to the potentiation of serotonergic activity in the central nervous system (CNS) . It has minimal effects on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .
Biochemical Pathways
The increased serotonin in the synaptic cleft enhances serotonergic transmission, which can affect various biochemical pathways. For instance, it has been suggested that citalopram may inhibit CalDAG-GEFI/Rap1 signaling and competitively antagonize GPVI in platelets . These pathways play crucial roles in platelet activation and aggregation .
Pharmacokinetics
The pharmacokinetics of this compound involves extensive hepatic metabolism, primarily via CYP3A4 and 2C19 . The compound has a mean terminal half-life of about 35 hours . With once-daily dosing, steady-state plasma concentrations are achieved within approximately one week .
Result of Action
The inhibition of serotonin reuptake results in an overall increase in serotonergic activity in the CNS. This can lead to improved mood and reduced symptoms of depression .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same liver enzymes (CYP3A4 and 2C19) can affect its metabolism and, consequently, its efficacy . Additionally, factors such as age, liver function, and genetic variations in the metabolizing enzymes can also influence the drug’s action .
Biochemical Analysis
Biochemical Properties
Didemethyl Chloro Citalopram Hydrochloride interacts with various enzymes and proteins. It is a derivative of Citalopram, which is known to inhibit serotonin reuptake in the central nervous system (CNS), potentially through the inhibition of the serotonin transporter (solute carrier family 6 member 4, SLC6A4)
Cellular Effects
Its parent compound, Citalopram, has been shown to have significant effects on various types of cells and cellular processes . For instance, Citalopram has been found to induce G1/G0 phase cell cycle arrest and promote apoptosis in human laryngeal carcinoma HEP-2 cells
Molecular Mechanism
It is known that Citalopram, the parent compound, exerts its effects at the molecular level by inhibiting the reuptake of serotonin, potentially through the inhibition of the serotonin transporter (SLC6A4) . This suggests that this compound may have a similar mechanism of action.
Metabolic Pathways
This compound is metabolized by the hepatic cytochrome P450 system. The formation of R/S-demethylcitalopram is catalyzed by the isoenzymes CYP2C19, CYP3A4, and CYP2D6 . The subsequent N-demethylation to R/S-didesmethylcitalopram is mediated by CYP2D6 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Didemethyl Chloro Citalopram Hydrochloride involves multiple steps, starting from the parent compound, Citalopram. The process typically includes:
Demethylation: Removal of methyl groups from Citalopram using reagents such as boron tribromide (BBr3) or lithium aluminum hydride (LiAlH4).
Chlorination: Introduction of a chlorine atom through chlorination reactions using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Hydrochloride Formation: Conversion to the hydrochloride salt form by reacting with hydrochloric acid (HCl) under controlled conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Didemethyl Chloro Citalopram Hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophilic substitution reactions with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN)
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: NaOH or KCN in aqueous or alcoholic medium
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with functional groups like hydroxyl or cyano
Scientific Research Applications
Didemethyl Chloro Citalopram Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of impurities in pharmaceutical formulations.
Biology: Studied for its interactions with biological macromolecules and potential effects on cellular processes.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of new antidepressant drugs and as an intermediate in the synthesis of other pharmaceutical compounds
Comparison with Similar Compounds
Similar Compounds
Citalopram: The parent compound, a widely used SSRI.
Desmethyl Citalopram: A metabolite of Citalopram with one less methyl group.
Didemethyl Citalopram: Another metabolite with two less methyl groups but without the chlorine atom
Uniqueness
Didemethyl Chloro Citalopram Hydrochloride is unique due to the presence of the chlorine atom, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs. This structural modification can influence the compound’s binding affinity, metabolic stability, and overall efficacy in therapeutic applications .
Properties
IUPAC Name |
1-(3-aminopropyl)-1-(4-chlorophenyl)-3H-2-benzofuran-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18/h2-7,10H,1,8-9,12,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLLOQFYAPCTPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887354-48-5 |
Source
|
Record name | 1-(3-Aminopropyl)-1-(4-chlorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887354-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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